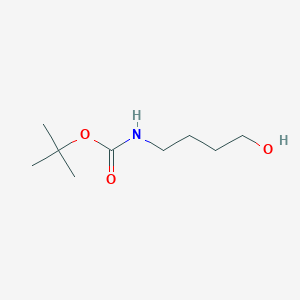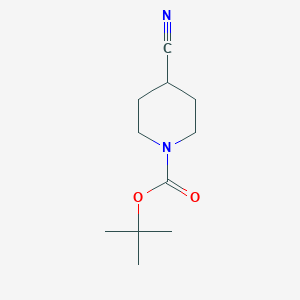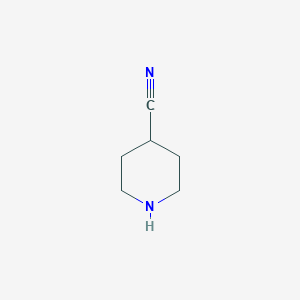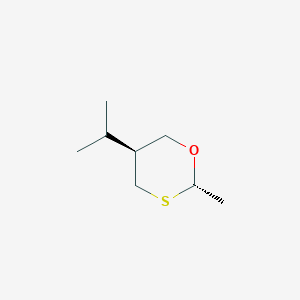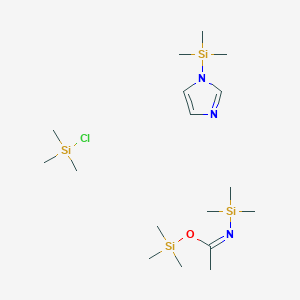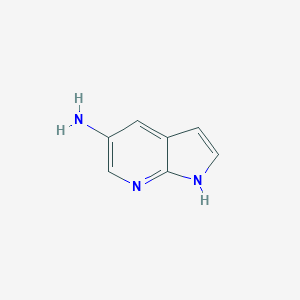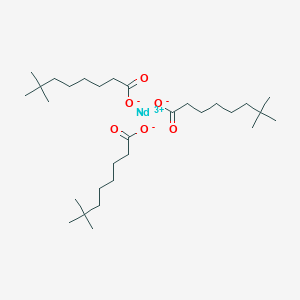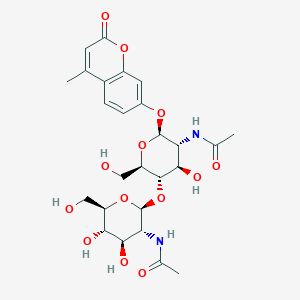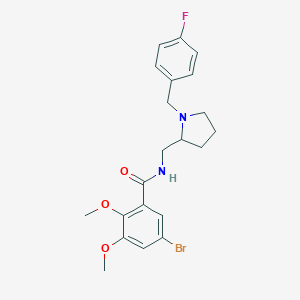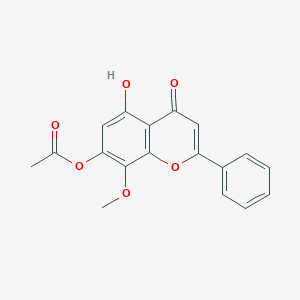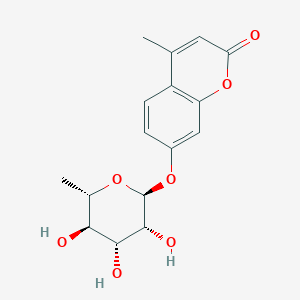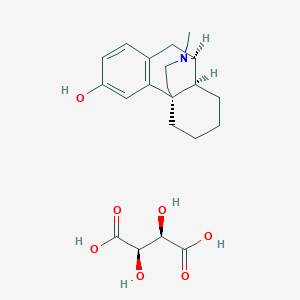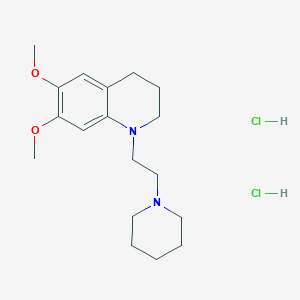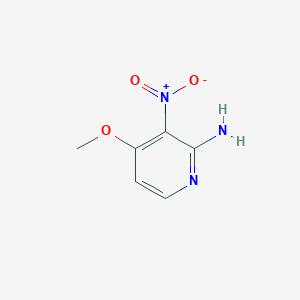
2-Chloro-10-pyrrolidinoacetylphenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-10-pyrrolidinoacetylphenothiazine, also known as CPZ, is a chemical compound that belongs to the phenothiazine class of drugs. It was first synthesized in the 1950s and has since been used extensively in scientific research due to its unique properties. CPZ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism Of Action
The exact mechanism of action of 2-Chloro-10-pyrrolidinoacetylphenothiazine is not fully understood, but it is thought to interact with several different proteins in the body. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to block dopamine receptors, which is the basis for its use as an antipsychotic drug. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to modulate the activity of ion channels, including calcium and potassium channels, which can affect neurotransmitter release and neuronal excitability.
Biochemical And Physiological Effects
2-Chloro-10-pyrrolidinoacetylphenothiazine has a wide range of biochemical and physiological effects, many of which are still being studied. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to increase the release of acetylcholine, serotonin, and norepinephrine, which can affect mood and behavior. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to modulate the activity of ion channels, which can affect the electrical excitability of neurons.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Chloro-10-pyrrolidinoacetylphenothiazine in lab experiments is its ability to interact with a wide range of biological systems. This makes it a valuable tool for studying various biological processes. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been used extensively in scientific research, so there is a large body of literature on its effects and mechanisms of action. However, one limitation of using 2-Chloro-10-pyrrolidinoacetylphenothiazine is that it can have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 2-Chloro-10-pyrrolidinoacetylphenothiazine. One area of interest is its potential use as a treatment for psychiatric disorders. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to have antipsychotic effects, but it also has effects on mood and behavior that could be useful in treating other psychiatric disorders. Additionally, there is interest in developing new compounds that are based on the structure of 2-Chloro-10-pyrrolidinoacetylphenothiazine but have improved selectivity and fewer off-target effects. Finally, there is interest in using 2-Chloro-10-pyrrolidinoacetylphenothiazine as a tool to study the mechanisms of action of other drugs and to investigate the function of ion channels and neurotransmitter systems.
Synthesis Methods
The synthesis of 2-Chloro-10-pyrrolidinoacetylphenothiazine involves the reaction of 2-chloroacetophenone with pyrrolidine and thionyl chloride, followed by reaction with phenothiazine. The resulting compound is then purified through recrystallization. This method has been optimized over the years to increase yield and purity.
Scientific Research Applications
2-Chloro-10-pyrrolidinoacetylphenothiazine has been used in scientific research for several decades due to its ability to interact with a variety of biological systems. It has been used as a tool to study neurotransmitter release, ion channel function, and the effects of various drugs on the nervous system. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been used to investigate the mechanisms of action of antipsychotic drugs and to develop new treatments for psychiatric disorders.
properties
CAS RN |
101732-93-8 |
|---|---|
Product Name |
2-Chloro-10-pyrrolidinoacetylphenothiazine |
Molecular Formula |
C18H17ClN2OS |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-1-(2,5-dihydropyrrol-1-yl)ethanol |
InChI |
InChI=1S/C18H17ClN2OS/c1-18(22,20-10-4-5-11-20)21-14-6-2-3-7-16(14)23-17-9-8-13(19)12-15(17)21/h2-9,12,22H,10-11H2,1H3 |
InChI Key |
RLYUYMCBFKJMDA-UHFFFAOYSA-N |
SMILES |
CC(N1CC=CC1)(N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)O |
Canonical SMILES |
CC(N1CC=CC1)(N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)O |
synonyms |
1-(2-chlorophenothiazin-10-yl)-1-(2,5-dihydropyrrol-1-yl)ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



